molecular formula C19H19N3O B2997586 4-(3-Tert-butyl-2,3-dihydroindole-1-carbonyl)pyridine-2-carbonitrile CAS No. 2188760-33-8

4-(3-Tert-butyl-2,3-dihydroindole-1-carbonyl)pyridine-2-carbonitrile

Numéro de catalogue: B2997586
Numéro CAS: 2188760-33-8
Poids moléculaire: 305.381
Clé InChI: DDKCSIQOIKZLDV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(3-Tert-butyl-2,3-dihydroindole-1-carbonyl)pyridine-2-carbonitrile, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in B-cell receptor signaling, and its inhibition has been shown to be effective in treating B-cell malignancies. TAK-659 has been the focus of extensive research due to its potential therapeutic applications.

Mécanisme D'action

4-(3-Tert-butyl-2,3-dihydroindole-1-carbonyl)pyridine-2-carbonitrile inhibits BTK, a protein kinase that plays a crucial role in B-cell receptor signaling. BTK is involved in the activation of downstream signaling pathways that lead to B-cell proliferation and survival. Inhibition of BTK by this compound leads to the suppression of B-cell receptor signaling and subsequent apoptosis of B-cells.
Biochemical and Physiological Effects
This compound has been shown to have potent activity against BTK, with an IC50 of 0.85 nM. It has high selectivity for BTK over other kinases, including Tec, Itk, and JAK3. This compound has also been shown to be highly effective in inhibiting B-cell receptor signaling and inducing apoptosis of B-cells.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of 4-(3-Tert-butyl-2,3-dihydroindole-1-carbonyl)pyridine-2-carbonitrile in lab experiments include its high potency and selectivity for BTK, which allows for specific targeting of B-cell receptor signaling. This compound has also been shown to have good pharmacokinetic properties, with high oral bioavailability and good tissue distribution. The limitations of this compound include its potential for off-target effects and the need for further optimization to improve its efficacy and safety profile.

Orientations Futures

There are several future directions for research on 4-(3-Tert-butyl-2,3-dihydroindole-1-carbonyl)pyridine-2-carbonitrile. One direction is to explore its potential in combination with other therapies for the treatment of B-cell malignancies and autoimmune diseases. Another direction is to further optimize its pharmacokinetic and pharmacodynamic properties to improve its efficacy and safety profile. Additionally, research can focus on the development of new BTK inhibitors with improved potency and selectivity for BTK.
In conclusion, this compound is a promising small molecule inhibitor of BTK with potential therapeutic applications in the treatment of B-cell malignancies and autoimmune diseases. Its mechanism of action, biochemical and physiological effects, advantages, and limitations have been extensively studied, and future research can focus on optimizing its properties and exploring its potential in combination therapies.

Méthodes De Synthèse

The synthesis of 4-(3-Tert-butyl-2,3-dihydroindole-1-carbonyl)pyridine-2-carbonitrile involves several steps, starting from commercially available starting materials. The first step involves the preparation of 3-tert-butyl-2,3-dihydroindole, which is then reacted with 2-bromo-4-cyanopyridine to form the desired product. The synthesis has been optimized to yield high purity and high yield of this compound.

Applications De Recherche Scientifique

4-(3-Tert-butyl-2,3-dihydroindole-1-carbonyl)pyridine-2-carbonitrile has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. It has been shown to be effective in treating B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). This compound has also shown promise in treating autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus.

Propriétés

IUPAC Name

4-(3-tert-butyl-2,3-dihydroindole-1-carbonyl)pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O/c1-19(2,3)16-12-22(17-7-5-4-6-15(16)17)18(23)13-8-9-21-14(10-13)11-20/h4-10,16H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDKCSIQOIKZLDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CN(C2=CC=CC=C12)C(=O)C3=CC(=NC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.